molecular formula C8H4Br2Cl2 B584130 4,6-Dibromo-2,3-dichlorostyrol CAS No. 1797117-05-5

4,6-Dibromo-2,3-dichlorostyrol

Cat. No.: B584130
CAS No.: 1797117-05-5
M. Wt: 330.828
InChI Key: OXNAXQQSCOSESH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,3-dichlorostyrol typically involves the halogenation of styrene derivatives. One common method is the bromination and chlorination of styrene under controlled conditions. The reaction is carried out in the presence of bromine and chlorine sources, such as bromine (Br₂) and chlorine (Cl₂) gases, in an organic solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually performed at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the styrene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,3-dichlorostyrol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the styrene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents like Grignard reagents (RMgX).

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium tert-butoxide (KOtBu) in tert-butanol, Grignard reagents (RMgX) in ether solvents.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents, catalytic hydrogenation using palladium on carbon (H₂/Pd-C).

Major Products Formed

    Substitution: Formation of substituted styrene derivatives with various functional groups.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of dehalogenated styrene derivatives.

Scientific Research Applications

4,6-Dibromo-2,3-dichlorostyrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,3-dichlorostyrol involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and chlorine atoms enhances the compound’s ability to form halogen bonds with electron-rich sites on target molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-2,3-dichlorophenol: A halogenated phenol with similar bromine and chlorine substitution patterns.

    4,6-Dibromo-2,3-dichlorobenzene: A halogenated benzene derivative with similar halogenation but lacking the styrene moiety.

    4,6-Dibromo-2,3-dichlorotoluene: A halogenated toluene derivative with similar halogenation but with a methyl group instead of the styrene moiety.

Uniqueness

4,6-Dibromo-2,3-dichlorostyrol is unique due to its styrene backbone, which imparts distinct reactivity and properties compared to other halogenated compounds. The presence of both bromine and chlorine atoms on the styrene ring allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,5-dibromo-2,3-dichloro-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2Cl2/c1-2-4-5(9)3-6(10)8(12)7(4)11/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAXQQSCOSESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1Br)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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